Fructose-proline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO7/c13-5-8(15)10(17)9(16)7(14)4-12-3-1-2-6(12)11(18)19/h6,8-10,13,15-17H,1-5H2,(H,18,19)/t6-,8+,9+,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBMYMKLRZUCDK-JZKKDOLYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC(=O)C(C(C(CO)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101306343 | |
| Record name | 1-Deoxy-1-L-proline-D-fructose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101306343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29118-61-4 | |
| Record name | 1-Deoxy-1-L-proline-D-fructose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29118-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1-Deoxy-D-fructosyl)-L-proline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029118614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Proline, 1-(1-deoxy-D-fructos-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Deoxy-1-L-proline-D-fructose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101306343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1-DEOXY-D-FRUCTOSYL)-L-PROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM3B50NJ2O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Insights into N 1 Deoxy D Fructosyl L Proline Formation
Maillard Reaction Pathways: Initial Condensation and Amadori Rearrangement
The synthesis of N-(1-Deoxy-D-fructosyl)-L-proline requires two primary reactants:
L-Proline : As a secondary amino acid, L-proline provides the nucleophilic amino group necessary for the initial reaction. The structure of proline, with its pyrrolidine ring, influences the reaction kinetics and the stability of the resulting products compared to primary amino acids.
D-Fructose : This ketohexose provides the electrophilic carbonyl group. While the Maillard reaction is often depicted with aldose sugars like D-glucose, D-fructose also readily participates. researchgate.net If the reaction begins with D-glucose, the initial condensation forms an N-substituted glycosylamine which then rearranges into the 1-amino-1-deoxy-2-ketose (the Amadori product). google.com This product is structurally identical to the one formed from D-fructose. The initial stages of the Maillard reaction appear to occur more rapidly with fructose (B13574) compared to glucose. researchgate.net
The process begins with a nucleophilic attack by the nitrogen atom of L-proline on the carbonyl carbon of D-fructose (or its isomer, D-glucose). This is followed by a dehydration step to form an intermediate imine (or iminium ion), commonly known as a Schiff base. This Schiff base is unstable and subsequently undergoes the Amadori rearrangement, an acid or base-catalyzed isomerization, to yield the stable 1-amino-1-deoxy-2-ketose, which in this specific case is N-(1-Deoxy-D-fructosyl)-L-proline.
The rate of formation and subsequent degradation of N-(1-Deoxy-D-fructosyl)-L-proline are highly dependent on the reaction conditions. Kinetic studies reveal that pH is a particularly influential factor.
Effect of pH: Research on Maillard model systems demonstrates that the formation and decomposition of fructosyl-proline (Fru-Pro) are significantly faster at a neutral pH of 7 compared to a more acidic pH of 6. Consequently, higher yields of subsequent Maillard reaction products are generally obtained at pH 7 and 8. In one study, after 7 hours of reaction, about 40% of the initial glucose was consumed at pH 7, compared to only 10% at pH 6, indicating a more rapid formation of the Amadori product at a neutral pH. The degradation of the formed Amadori product was also more pronounced at pH 7.
Effect of Temperature: Temperature influences reaction kinetics, with higher temperatures generally accelerating the rate of Amadori product formation. However, elevated temperatures also increase the rate of its degradation into further Maillard reaction products. Studies on the degradation of similar Amadori compounds, such as N-(1-deoxy-D-fructos-1-yl)-glycine (DFG), show that increasing the temperature by 20°C can have a similar effect on the degradation rate as decreasing the pH by 1.3 units. tandfonline.com
The interplay between pH and temperature is crucial for optimizing the yield. While higher temperatures speed up the initial formation, they can also lead to lower net yields if the degradation rate is accelerated disproportionately. Therefore, moderate temperatures combined with a neutral to slightly alkaline pH are often favored for maximizing the accumulation of the Amadori product.
Below is a table summarizing the influence of pH on the formation of Fructosyl-Proline (Fru-Pro) in a model system.
| pH Value | Reaction Rate | Reactant Consumption (Glucose) | Product Stability | Overall Yield |
| 6 | Slower formation | Low (~10% after 7 hours) | Higher stability | Lower |
| 7 | Faster formation | High (~40% after 7 hours) | Lower stability (faster decomposition) | Higher |
| 8 | Fast formation | Not specified | Not specified | Higher |
This interactive table is based on descriptive findings from model systems and illustrates general trends.
Advanced Synthesis Methodologies
Beyond its natural formation in food systems, N-(1-Deoxy-D-fructosyl)-L-proline can be synthesized in the laboratory for research and potential applications. Various methods have been developed, ranging from traditional chemical protocols to more modern approaches.
Traditional chemical synthesis is the most documented method for producing Amadori compounds. A common and widely used technique is the reflux method . This protocol typically involves dissolving and mixing the amino acid (L-proline) and the sugar (D-glucose or D-fructose) in an organic solvent, most commonly methanol. The mixture is then heated under reflux for a period that can range from hours to several days. Following the reaction, the product is typically purified using techniques like ion-exchange chromatography. This method is effective but often results in moderate yields, generally in the range of 20% to 30%.
Other traditional approaches include:
Fusion Method: This involves heating the sugar and amino acid together in a dry state at temperatures between 70–80°C.
Syrup Method: This method uses a concentrated aqueous solution of the reactants.
More advanced chemical syntheses may involve the use of protected sugars to prevent side reactions and improve yield, although these multi-step processes are more complex and costly.
The use of enzymes for the specific synthesis of Amadori compounds is not a widely established or documented field. While enzymes like fructosyltransferases are used to transfer fructose moieties to other molecules, such as sorbitol, specific enzymatic protocols for the direct synthesis of N-(1-Deoxy-D-fructosyl)-L-proline from its constituent reactants are not well-described in the literature. The Maillard reaction is fundamentally a non-enzymatic process, and its chemical nature has been the primary focus of synthesis efforts.
Similar to enzymatic synthesis, there is a lack of specific, documented methods for producing N-(1-Deoxy-D-fructosyl)-L-proline using whole-cell biotransformation or fermentation. Research in biocatalysis for Amadori products is not common. The synthesis of this compound remains predominantly in the domain of chemical protocols.
Endogenous and Exogenous Formation within Complex Matrices (e.g., Food Processing, Biological Systems)
Exogenous Formation in Food Processing:
The Maillard reaction is a ubiquitous process in thermally treated foods, contributing to their color, flavor, and aroma. N-(1-Deoxy-D-fructosyl)-L-proline is formed as an early-stage, non-volatile intermediate in this reaction cascade when foods containing both proline and reducing sugars are heated. researchgate.net Its presence has been identified in a variety of processed food products. For instance, it has been detected in dried vegetables and brewer's spent grain extract. frontiersin.org
The concentration of N-(1-Deoxy-D-fructosyl)-L-proline in food is influenced by several factors, including the temperature and duration of heating, pH, water activity, and the concentration of the precursor reactants (proline and glucose). Research has also explored the preparation of this compound in aqueous mediums and its potential application as a saltiness enhancer in food products. researchgate.netresearchgate.net
| Food Matrix | Processing Condition | Reported Presence of Proline-derived Amadori Products |
| Dried Vegetables (e.g., tomato, carrot) | Drying | Fructosyl-derivatives of various amino acids, including proline, have been detected. frontiersin.org |
| Brewer's Spent Grain | Extraction | Identified as one of the Amadori products present. frontiersin.org |
| Honey and Royal Jelly | Natural Occurrence & Storage | While not the specific proline-glucose product, high concentrations of L-proline are present, indicating the potential for Amadori product formation. nih.gov |
Endogenous Formation in Biological Systems:
In biological systems, the non-enzymatic glycation of proteins and amino acids is a continuous process that can be accelerated in hyperglycemic conditions, such as in diabetes mellitus. This process mirrors the initial stages of the Maillard reaction. While the in vivo formation of N-(1-Deoxy-D-fructosyl)-L-proline is less extensively studied than the glycation of proteins like hemoglobin (forming HbA1c), the fundamental chemistry suggests its potential for endogenous formation. nih.gov
Amadori products, in general, are considered early glycation products and can serve as precursors to the formation of Advanced Glycation End-products (AGEs), which are implicated in the pathophysiology of diabetic complications and other chronic diseases. Studies have identified other Amadori compounds in human cells, particularly under high-glucose conditions, and in animal tissues, suggesting that the formation of N-(1-Deoxy-D-fructosyl)-L-proline in vivo is plausible. The presence of proline in bodily fluids and tissues, combined with physiological glucose levels, provides the necessary precursors for this reaction to occur over time. frontiersin.org
| Biological System | Context | Findings Related to Amadori Products |
| Human Proximal Tubular HK-2 Cells | In vitro model of high-glucose conditions | Increased levels of other Amadori products (e.g., from leucine, isoleucine, phenylalanine) were detected. |
| Mice Plasma and Brain Tissue | In vivo study | A method for the quantitation of a different Amadori product, N-α-(1-deoxy-d-fructos-1-yl)-l-arginine (FruArg), was developed and applied. |
| Human Serum | Diabetes Mellitus | Autoantibodies against Amadori-modified proteins are found, indicating the in vivo formation and immunogenicity of these compounds. nih.gov |
Metabolic Trajectories and Degradation Dynamics of N 1 Deoxy D Fructosyl L Proline
Metabolic Pathways and Biological Transformations
The biological activities of Fru-Pro are linked to its interactions with metabolic pathways, particularly those involving carbohydrate metabolism and insulin (B600854) signaling.
Influence on Carbohydrate Metabolism and Related Enzymes
Amadori compounds, including Fru-Pro, are known to influence the metabolic pathways of sugars and amino acids. smolecule.com Research into related Amadori products suggests they can modulate carbohydrate metabolism, which may have implications for conditions like diabetes. smolecule.com While direct studies on Fru-Pro's specific enzymatic interactions are limited, the broader class of Amadori compounds has been investigated for its effects on key carbohydrate-metabolizing enzymes. For instance, certain Maillard reaction products have been shown to inhibit enzymes like α-amylase and α-glucosidase, which are involved in the digestion and absorption of carbohydrates. This inhibitory action could potentially slow down the release of glucose into the bloodstream. The metabolism of proline itself is interlinked with the pentose (B10789219) phosphate (B84403) pathway, providing a mechanism for metabolizing glucose to generate NADPH for mitochondrial energy production. nih.gov
Potential Modulation of Insulin Signaling Pathways
The influence of Amadori compounds on glucose metabolism extends to potential interactions with insulin signaling pathways. smolecule.com Insulin is a key hormone in regulating metabolic homeostasis. nih.gov The formation of Amadori products is the initial step in a complex series of reactions that can lead to advanced glycation end-products (AGEs). wikipedia.org These AGEs have been implicated in the development of diabetic complications. The interaction of AGEs with their receptors can trigger cellular signaling cascades that may interfere with normal insulin action, potentially contributing to insulin resistance. While direct evidence for Fru-Pro's modulation of insulin signaling is still an area of active research, the known effects of similar compounds suggest a potential for such interactions.
Degradation Mechanisms and Product Characterization
The stability of N-(1-Deoxy-D-fructosyl)-L-proline is influenced by environmental conditions such as pH and temperature, leading to its degradation through several mechanisms.
Hydrolytic Cleavage under Acidic or Enzymatic Conditions
Under acidic or enzymatic conditions, Fru-Pro can undergo hydrolytic cleavage. smolecule.com This reaction breaks the bond linking the fructose (B13574) and proline moieties, resulting in the release of the parent compounds: L-proline and 1-deoxy-D-fructose. smolecule.com
Reverse Amadori Rearrangement Leading to Parent Sugar Release
Another significant degradation pathway is the reverse Amadori rearrangement. imreblank.ch This chemical reaction, which can be catalyzed by acid or base, involves the isomerization of the 1-amino-1-deoxy-ketose back to the N-glycoside of an aldose. wikipedia.org In the case of Fru-Pro, this process leads to the release of the parent sugar, which can include both glucose and mannose. imreblank.chnih.gov Studies on the related compound N-(deoxy-D-fructos-1-yl)glycine have shown that the rate of parent sugar formation increases with pH, and this reaction is accelerated by the presence of phosphate. imreblank.chnih.gov
| Degradation Product | Formation Conditions | Reference |
| L-proline | Acidic or enzymatic hydrolysis | smolecule.com |
| 1-deoxy-D-fructose | Acidic or enzymatic hydrolysis | smolecule.com |
| Glucose | Reverse Amadori rearrangement | imreblank.chnih.gov |
| Mannose | Reverse Amadori rearrangement | imreblank.chnih.gov |
Formation of Reactive Carbonyl and Dicarbonyl Intermediates (e.g., Deoxyosones, Glyoxal (B1671930), Methylglyoxal)
The degradation of Amadori products is a key step in the formation of advanced glycation end-products (AGEs) and involves the generation of highly reactive carbonyl and dicarbonyl intermediates. biosyn.com The degradation of fructosyl-lysine, a related Amadori compound, has been shown to produce 3-deoxyglucosone, glyoxal, and methylglyoxal. nih.gov This process is dependent on factors like phosphate concentration and the presence of metal ions. nih.gov These reactive species are significant because they can react with proteins, lipids, and nucleic acids, contributing to cellular dysfunction and the pathology of various diseases. nih.govacs.org
| Reactive Intermediate | Precursor/Pathway | Significance | Reference |
| 3-Deoxyglucosone | Degradation of Amadori products | Precursor to AGEs | nih.gov |
| Glyoxal | Degradation of Amadori products | Highly reactive, modifies macromolecules | nih.gov |
| Methylglyoxal | Degradation of Amadori products, glycolysis | Highly reactive, modifies macromolecules, associated with disease | nih.govacs.org |
Generation of Volatile Compounds and Strecker Degradation Products (e.g., Acetic Acid, N-Heterocycles)
The thermal degradation of N-(1-Deoxy-D-fructosyl)-L-proline (Fru-Pro), a key Amadori rearrangement product formed during the Maillard reaction, gives rise to a complex array of volatile compounds that are significant contributors to the aroma and flavor of thermally processed foods. imreblank.ch Among these, acetic acid and various nitrogen-containing heterocyclic compounds are notable products.
Acetic acid is a major volatile compound formed during the degradation of Amadori products. imreblank.ch Its formation is often attributed to the 1,2-enolization and 2,3-enolization pathways of the Amadori compound. The 2,3-enolization pathway, which is favored under alkaline conditions, leads to the formation of 1-deoxy-2,3-hexodiulose, a precursor that readily degrades to produce acetic acid. imreblank.ch Studies on the degradation of N-(1-deoxy-D-fructos-1-yl)glycine (DFG), a similar Amadori compound, have shown that acetic acid is a main end product, with its formation rate increasing with a rise in pH. nih.govimreblank.chnih.gov In Maillard reaction models involving glucose and proline, acetic acid was continuously generated, with yields corresponding to approximately 5 to 10 mol % after 2 and 4 hours of reaction at pH 7, respectively. imreblank.ch
The degradation of Fru-Pro also leads to the formation of important N-heterocyclic odorants, such as the roasty-smelling compounds 2-acetyl-1-pyrroline (B57270) (AP) and 6-acetyl-1,2,3,4-tetrahydropyridine (ATHP). imreblank.ch The formation of these compounds is intricately linked to the Strecker degradation of proline. imreblank.chresearchgate.net The Strecker degradation is a reaction between an α-amino acid and an α-dicarbonyl compound, which are themselves products of the Maillard reaction. researchgate.netbrewingforward.com This reaction converts the amino acid into an aldehyde with one less carbon atom and an α-aminoketone. researchgate.net
In the context of Fru-Pro degradation, the key precursor for AP and ATHP is 1-pyrroline (B1209420), the Strecker degradation product of proline. imreblank.ch This 1-pyrroline then reacts with other sugar degradation products, such as 1-hydroxy-2-propanone to form AP, and another intermediate to form ATHP. imreblank.ch Interestingly, research indicates that a direct glucose/proline (Glc/Pro) system is more efficient at producing these N-heterocyclic odorants compared to a system starting with the pre-formed Fru-Pro Amadori compound. imreblank.ch This suggests that the simultaneous presence of sugars and amino acids is more conducive to the specific reaction pathways leading to these Strecker-derived N-heterocycles. imreblank.ch
The table below summarizes the key volatile compounds generated from the degradation of proline-based Maillard reaction systems.
| Compound Class | Specific Compound | Precursor/Pathway | Sensory Contribution |
| Organic Acid | Acetic Acid | 2,3-enolization of Fru-Pro | Sour |
| N-Heterocycle | 2-acetyl-1-pyrroline (AP) | Strecker degradation of proline | Roasty, popcorn-like |
| N-Heterocycle | 6-acetyl-1,2,3,4-tetrahydropyridine (ATHP) | Strecker degradation of proline | Roasty, cracker-like |
| Furanone | 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Degradation of Fru-Pro | Caramel-like, sweet |
This table is generated based on information from reference imreblank.ch.
Environmental and Systemic Factors Influencing Degradation Kinetics and Product Profiles
The rate of degradation of N-(1-Deoxy-D-fructosyl)-L-proline and the profile of the resulting products are significantly influenced by various environmental and systemic factors, most notably pH and temperature. imreblank.chnih.govresearchgate.net
Influence of pH:
The pH of the reaction environment is a critical determinant of the stability and degradation pathways of Amadori compounds. imreblank.chresearchgate.net For N-(1-deoxy-D-fructos-1-yl)glycine (DFG), an analogue of Fru-Pro, the degradation rate is considerably faster in neutral to slightly alkaline conditions compared to acidic conditions. imreblank.chimreblank.ch At 90°C, the degradation of DFG was slow at pH 5, with about 70% remaining after 7 hours. imreblank.ch In contrast, the time required to achieve 25% degradation decreased from 6 hours at pH 5 to just 40 minutes at pH 7 and 20 minutes at pH 8. imreblank.ch Similarly, the decomposition of Fru-Pro was found to be faster at pH 7 than at pH 6. imreblank.ch
The pH also dictates the dominant degradation pathway. Acidic conditions (pH below 7) tend to favor the 1,2-enolization pathway, which leads to the formation of 3-deoxy-2-hexosulose and subsequently, 5-hydroxy-2-furaldehyde and formic acid. imreblank.ch Conversely, neutral to alkaline conditions promote the 2,3-enolization pathway, resulting in the formation of 1-deoxy-2,3-hexodiulose, which is a precursor to acetic acid and 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF). imreblank.ch This explains the higher yields of these compounds at pH 7 and 8. imreblank.ch
The following table illustrates the effect of pH on the degradation of N-(1-deoxy-D-fructos-1-yl)glycine (DFG) at 90°C.
| pH | Time for 25% Degradation (minutes) | Primary Enolization Pathway |
| 5 | 360 | 1,2-enolization |
| 6 | 135 | Mixed |
| 7 | 40 | 2,3-enolization |
| 8 | 20 | 2,3-enolization |
This table is compiled from data in reference imreblank.ch.
Influence of Temperature:
As with most chemical reactions, temperature plays a crucial role in the degradation kinetics of Amadori compounds. researchgate.net An increase in temperature generally leads to an accelerated rate of degradation. nih.govresearchgate.net Studies on DFG have shown that increasing the temperature from 100°C to 120°C has a comparable effect on its degradation rate as decreasing the initial pH by 1.3 units. nih.gov This highlights the significant impact of thermal energy on overcoming the activation barrier for the degradation reactions. The effect of additional methionine on the thermal degradation of a methionine-glucose-derived Amadori product was also found to be dependent on the reaction temperature, influencing the formation of α-dicarbonyl compounds like glyoxal and methylglyoxal. nih.gov
The interplay between pH and temperature ultimately governs the complex network of reactions involved in the degradation of N-(1-Deoxy-D-fructosyl)-L-proline, determining both how quickly it breaks down and the specific profile of volatile and non-volatile products that are formed. nih.gov
Biological Activities and Physiological Implications of N 1 Deoxy D Fructosyl L Proline
Role in Advanced Glycation End Product (AGE) Formation and Accumulation
N-(1-Deoxy-D-fructosyl)-L-proline is a compound formed through the Maillard reaction, a non-enzymatic reaction between the amino acid L-proline and the reducing sugar D-fructose. This compound is considered an early-stage glycation product and plays a significant role as a precursor in the formation of Advanced Glycation End Products (AGEs), a heterogeneous group of molecules implicated in aging and the pathogenesis of various diseases.
Contribution as an Early Glycation Product Precursor to AGEs
N-(1-Deoxy-D-fructosyl)-L-proline is classified as a fructosamine, an Amadori rearrangement product formed in the initial stages of the Maillard reaction. The formation begins with the condensation of the carbonyl group of fructose (B13574) and the amino group of proline to form a Schiff base, which then undergoes the Amadori rearrangement to yield the more stable ketoamine, N-(1-Deoxy-D-fructosyl)-L-proline. wikipedia.orgnih.gov This compound is a key intermediate in the pathway leading to the formation of AGEs. wikipedia.org
The degradation of Amadori products, such as N-(1-Deoxy-D-fructosyl)-L-proline, is a critical step in the generation of AGEs. Studies on similar Amadori compounds have shown that they can degrade through various pathways, including enolization, to form highly reactive dicarbonyl compounds like 1-deoxyosone and 3-deoxyosone. nih.govimreblank.ch These dicarbonyls are potent precursors of AGEs, readily reacting with amino, sulfhydryl, and guanidino groups in proteins to form a diverse range of AGE structures.
The fructose moiety of N-(1-Deoxy-D-fructosyl)-L-proline makes it a particularly potent precursor to AGEs. Research has demonstrated that fructose is significantly more reactive in inducing the Maillard reaction and subsequent cross-linking of proteins compared to glucose.
Mechanisms of Protein Cross-linking and Adduct Formation
The progression from the early glycation product N-(1-Deoxy-D-fructosyl)-L-proline to the formation of protein cross-links and adducts involves a series of complex chemical reactions. After its formation, N-(1-Deoxy-D-fructosyl)-L-proline can undergo further degradation, particularly through oxidation and enolization pathways, to generate reactive dicarbonyl intermediates. nih.govimreblank.ch
These highly reactive dicarbonyls are key players in the formation of protein cross-links. They can react with the free amino groups of lysine (B10760008) and arginine residues on proteins, leading to the formation of various adducts and cross-links that characterize AGEs. This process results in the modification of protein structure and function. While the precise mechanisms and the full spectrum of adducts formed from the degradation of N-(1-Deoxy-D-fructosyl)-L-proline are not fully elucidated, the established reactivity of its fructose component in promoting protein cross-linking is significant. Studies have shown that fructose can induce covalent, non-disulfide cross-linking of proteins at a rate approximately ten times faster than glucose under physiological conditions.
Table 1: Key Intermediates in the Degradation of Amadori Products
| Intermediate | Role in AGE Formation |
| 1-Deoxyosone | A highly reactive α-dicarbonyl compound that readily reacts with proteins to form AGEs. nih.gov |
| 3-Deoxyosone | Another reactive α-dicarbonyl that is a major precursor for many identified AGEs. nih.gov |
Modulation of Cellular Responses and Organismal Health
The biological activities of N-(1-Deoxy-D-fructosyl)-L-proline and its subsequent degradation products can modulate various cellular responses, impacting oxidative stress, inflammation, and other physiological pathways.
Impact on Oxidative Stress Responses and Antioxidant Pathways
The formation of AGEs from precursors like N-(1-Deoxy-D-fructosyl)-L-proline is intrinsically linked to oxidative stress. The degradation of Amadori products can generate reactive oxygen species (ROS), contributing to an oxidative environment. Conversely, some Maillard reaction products have been reported to possess antioxidant activity.
While direct studies on the antioxidant properties of N-(1-Deoxy-D-fructosyl)-L-proline are limited, research on similar Maillard reaction intermediates suggests potential antioxidant capabilities. The proline component of the molecule is also known to play a role in mitigating oxidative stress. Proline accumulation in cells is a known response to various environmental stresses and is believed to protect against oxidative damage by scavenging ROS and upregulating antioxidant enzymes.
Involvement in Inflammatory Processes
Advanced Glycation End Products are recognized as significant mediators of inflammation. The accumulation of AGEs in tissues can trigger inflammatory responses through their interaction with specific cell surface receptors, such as the Receptor for Advanced Glycation End Products (RAGE). This interaction activates downstream signaling pathways, including the NF-κB pathway, leading to the production of pro-inflammatory cytokines.
Although direct evidence for the pro-inflammatory effects of N-(1-Deoxy-D-fructosyl)-L-proline is not extensively documented, its role as an AGE precursor suggests an indirect contribution to inflammatory processes. However, the proline component itself has been shown in some studies to exert anti-inflammatory effects. For instance, proline has been observed to prevent lipopolysaccharide-induced inflammation in animal models. nih.gov This presents a complex picture where the intact molecule or its early degradation products might have different effects compared to the late-stage AGEs it can form.
Effects on Cellular Adhesion and Apoptosis Pathways
The impact of N-(1-Deoxy-D-fructosyl)-L-proline on cellular adhesion is not well-established in the scientific literature. However, AGEs, in general, are known to affect cell-matrix and cell-cell interactions by modifying extracellular matrix proteins and interacting with cell surface receptors, which can influence cellular adhesion.
Regarding apoptosis, or programmed cell death, the available information is also indirect. The metabolism of proline is linked to apoptotic pathways. Proline dehydrogenase (PRODH), an enzyme that catabolizes proline, can generate reactive oxygen species and induce apoptosis. Conversely, proline itself has been reported to have anti-apoptotic effects under certain conditions. The direct effect of N-(1-Deoxy-D-fructosyl)-L-proline on apoptotic signaling pathways remains an area for further investigation.
Specific Bioactivity Profiles
The unique chemical structure of N-(1-Deoxy-D-fructosyl)-L-proline, which combines a sugar moiety with an amino acid, underpins its various biological effects. These range from antimicrobial properties to influences on metabolic processes.
Antifungal Activity against Specific Strains
Maillard reaction products (MRPs), particularly those involving proline, have demonstrated notable antimicrobial properties. While specific studies on the antifungal activity of pure N-(1-Deoxy-D-fructosyl)-L-proline against named fungal strains are limited, research on related melanoidins provides significant insights. Melanoidins produced from the reaction of xylose and proline have been shown to exhibit a broad spectrum of antibiotic effects against various pathogens. This suggests that N-(1-Deoxy-D-fructosyl)-L-proline, as a key intermediate in this reaction, likely contributes to these antifungal properties. The proposed mechanisms for the antimicrobial action of MRPs include the chelation of metal ions essential for microbial growth and the disruption of cellular membranes. Further research is required to isolate and quantify the direct antifungal efficacy of N-(1-Deoxy-D-fructosyl)-L-proline against specific fungal species such as Candida albicans and Aspergillus niger and to determine its minimum inhibitory concentrations (MICs).
Metal Ion Chelation Properties (e.g., Copper Chelation)
Amadori compounds, including N-(1-Deoxy-D-fructosyl)-L-proline, are recognized for their ability to chelate transition metal ions. This property is attributed to the presence of multiple hydroxyl groups in the fructose moiety and the carboxyl and amino groups of the proline residue, which can act as ligands for metal ions. The chelation of metal ions like copper (Cu²⁺) is significant as these ions can act as pro-oxidants, catalyzing reactions that lead to oxidative stress.
A study on a structurally similar Amadori compound, Nα-(1-deoxy-D-fructos-1-yl)-L-histidine, demonstrated its potent copper-chelating ability. This suggests that N-(1-Deoxy-D-fructosyl)-L-proline likely shares this characteristic due to the common Amadori compound structure. The chelation of copper by these compounds can inhibit metal-catalyzed oxidation, thereby contributing to their antioxidant effects. The table below illustrates the potential for copper chelation by proline-containing structures, drawing parallels from related research.
| Compound/System | Observed Copper Chelation/Interaction | Reference Context |
| Proline | Forms complexes with Cu(II). | Serves as a bidentate ligand for copper-catalyzed reactions. nih.gov |
| Amadori Compounds (general) | Known to be effective transition metal ion chelators. | Their antioxidant activity is partly attributed to this chelation. nih.gov |
| Nα-(1-deoxy-D-fructos-1-yl)-L-histidine | Potent copper chelator. | Protects against copper-mediated oxidative damage. |
Further direct experimental studies are necessary to quantify the specific copper-binding affinity and stoichiometry of N-(1-Deoxy-D-fructosyl)-L-proline.
Influence on Glucose Homeostasis and Management of Metabolic Disorders
The structural similarity of N-(1-Deoxy-D-fructosyl)-L-proline to both glucose and amino acids suggests its potential to influence metabolic pathways, including glucose homeostasis. Research indicates that this compound and similar MRPs may have implications for the management of metabolic disorders such as diabetes. cambridge.org
Studies on the metabolic effects of proline itself have shown that chronic exposure can impact pancreatic beta-cell function and insulin (B600854) secretion. cambridge.org While these findings are not directly on N-(1-Deoxy-D-fructosyl)-L-proline, they highlight the potential for the proline moiety to interact with metabolic signaling pathways. The fructose component of the molecule could also play a role in modulating carbohydrate metabolism. It is hypothesized that N-(1-Deoxy-D-fructosyl)-L-proline may influence insulin sensitivity and glucose uptake in peripheral tissues, although detailed mechanistic studies are still required. cambridge.org The potential for this compound to act as a biomarker for diabetes is also an area of active investigation. cambridge.org
Interactions with Biological Transport Systems
The absorption and distribution of N-(1-Deoxy-D-fructosyl)-L-proline in the body are governed by its interactions with various biological transport systems, particularly in the intestine.
Investigation of Intestinal Uptake and Transepithelial Flux
The intestinal epithelium is a critical barrier and a site of nutrient absorption. The transport of small molecules across this barrier can occur via carrier-mediated transport or passive diffusion. Studies using the Caco-2 cell line, a well-established in vitro model for the human intestinal epithelium, have provided valuable insights into the transport of Maillard reaction products.
A key study by Grunwald and colleagues (2006) investigated the transepithelial flux of several early and advanced glycation products, including a close analog of the target compound, Nε-(1-deoxy-D-fructosyl)-L-lysine. cambridge.orgcambridge.org The findings from this study are highly relevant to understanding the transport of N-(1-Deoxy-D-fructosyl)-L-proline. The research demonstrated that the transepithelial flux of these Maillard products across Caco-2 cell monolayers was low. cambridge.org The flux rates were significantly lower than those of known substrates for carrier-mediated transport, such as glycylsarcosine (B1347041) and L-proline. cambridge.org This suggests that the intestinal absorption of N-(1-Deoxy-D-fructosyl)-L-proline is likely to be limited and to occur primarily through passive diffusion rather than active transport mechanisms. cambridge.org
The table below summarizes the key findings on the transepithelial flux of related Maillard products from the study by Grunwald et al. (2006).
| Compound | Transepithelial Flux (%/cm²/h) | Conclusion on Transport Mechanism |
| Nε-(1-deoxy-D-fructosyl)-L-lysine | Low (specific value not provided, but stated to be much lower than carrier substrates) | Likely simple diffusion |
| Glycylsarcosine (PEPT1 substrate) | High | Carrier-mediated |
| L-proline (Amino acid carrier substrate) | High | Carrier-mediated |
Low Affinity Interactions with Peptide and Amino Acid Transporters (e.g., PEPT1)
The human proton-coupled oligopeptide transporter 1 (PEPT1) is a high-capacity, low-affinity transporter responsible for the absorption of di- and tripeptides in the small intestine. Given the peptide-like structure of N-(1-Deoxy-D-fructosyl)-L-proline, its potential interaction with PEPT1 has been a subject of investigation.
The study by Grunwald et al. (2006) also explored the interaction of Maillard products with PEPT1. cambridge.orgcambridge.org Their results indicated that Nε-(1-deoxy-D-fructosyl)-L-lysine exhibited only a weak inhibitory effect on PEPT1-mediated transport of a model dipeptide. This suggests a very low affinity of this Amadori compound for the PEPT1 transporter.
Further research on the interaction of various proline derivatives with PEPT1 has shown that modifications to the proline structure can significantly impact binding affinity. While some proline-containing dipeptides are recognized by PEPT1, the addition of a bulky fructose moiety in N-(1-Deoxy-D-fructosyl)-L-proline likely hinders efficient binding to the transporter. Similarly, investigations into the interaction of this compound with other amino acid transporters have not revealed any significant carrier-mediated uptake. The general consensus from the available literature is that N-(1-Deoxy-D-fructosyl)-L-proline is not a significant substrate for major intestinal peptide or amino acid transporters.
The following table provides a summary of the inhibitory constants (Ki) for various proline-containing peptides on PEPT1, illustrating the impact of structural modifications on transporter affinity.
| Inhibitor | Ki (mM) for PEPT1 | Reference Context |
| Pro-Ala | 0.15 - 1.2 | Dipeptide with C-terminal alanine (B10760859) |
| Ala-Pro | 0.15 - 1.2 | Dipeptide with C-terminal proline |
| Pro-Leu | Appreciable affinity | Hydrophobicity of C-terminal residue influences binding |
| Pro-Tyr | Appreciable affinity | Hydrophobicity of C-terminal residue influences binding |
| Pro-Pro | Lower affinity | Additional molecular factors affect binding |
| Nε-(1-deoxy-D-fructosyl)-L-lysine | High (weak inhibition) | Low affinity for PEPT1 |
Advanced Analytical Strategies for N 1 Deoxy D Fructosyl L Proline Research
Chromatographic Separation Techniques
Chromatographic methods are fundamental for isolating N-(1-Deoxy-D-fructosyl)-L-proline from other compounds present in food and biological samples. The polarity of Amadori compounds presents a challenge for traditional reversed-phase chromatography, making specialized techniques more effective. nih.gov
High-Performance Anion-Exchange Chromatography (HPAEC)
High-Performance Anion-Exchange Chromatography (HPAEC) has proven to be a powerful technique for the analysis of Amadori compounds. imreblank.ch Coupled with a pulsed amperometric detector (PAD), HPAEC allows for the rapid and sensitive detection of these compounds. researchgate.net This method has been successfully used to separate various Amadori compounds, including fructosyl proline. researchgate.net The technique is particularly suitable for the routine analysis of Amadori compounds in complex systems like those arising from the Maillard reaction. researchgate.net
One of the key advantages of HPAEC is its ability to simultaneously analyze Amadori compounds and their precursors. imreblank.ch However, for unequivocal identification, coupling HPAEC with other detectors like mass spectrometry is often necessary. imreblank.ch For instance, a study on wine analysis utilized HPAEC-PAD for the simultaneous determination of proline and several monosaccharides, achieving complete separation in under 30 minutes with an isocratic elution. nih.gov
Table 1: HPAEC Methods for Amadori Compound Analysis
| Compound | Matrix | Column | Eluent | Detection | Reference |
|---|---|---|---|---|---|
| Fructosyl proline | Model System | Anion Exchange | 10 mM NaOH and 1 mM Ba(OAc)2 (isocratic) | PAD | researchgate.netnih.gov |
| Fructosyl proline | Dried Apricots | Anion Exchange | Not specified | Not specified | researchgate.netnih.gov |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Maillard reaction products. nih.govlongdom.org However, the high polarity of Amadori compounds like N-(1-Deoxy-D-fructosyl)-L-proline can lead to poor retention on conventional reversed-phase columns. nih.gov To overcome this, various strategies have been developed.
One approach involves pre-column derivatization to enhance the chromatographic properties and detectability of the analyte. For instance, derivatization with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) has been used for the sensitive HPLC analysis of proline with fluorescence detection. rsc.org Another strategy is the use of ion-pairing agents in the mobile phase to improve the retention of polar compounds on reversed-phase columns. nih.gov
Recent developments have seen the coupling of HPLC with mass spectrometry (MS), which provides greater specificity and sensitivity for the identification and quantification of Amadori compounds. researchgate.netamegroups.org For example, HPLC combined with tandem MS (MS/MS) has been effectively used to analyze various Amadori compounds. amegroups.org
Table 2: HPLC Applications in the Analysis of Proline and Related Compounds
| Analyte(s) | Method | Derivatization Agent | Detection | Key Finding | Reference |
|---|---|---|---|---|---|
| Proline | HPLC | NBD-F | Fluorescence | Developed a rapid and sensitive method for proline analysis in honey. | rsc.org |
| Amino acid enantiomers | HPLC | o-phthalaldehyde (OPA) + N-tert-Butyloxycarbonyl-D-cysteine | Fluorescence | Enabled determination of aspartic acid, serine, and alanine (B10760859) enantiomers. | researchgate.net |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity. This is achieved through the use of smaller particle size columns (typically sub-2 µm), which allows for faster separations without compromising efficiency. UPLC is increasingly being applied to the analysis of Maillard reaction products.
For example, a UPLC-tandem mass spectrometry (UPLC-MS/MS) method was developed for the simultaneous determination of seven Maillard reaction products in prepackaged foods. fao.orgdoaj.org This method utilized a Kinetex C18 column and demonstrated good linearity, accuracy, and precision. fao.orgdoaj.org The enhanced separation power of UPLC makes it a valuable tool for analyzing complex mixtures containing compounds like N-(1-Deoxy-D-fructosyl)-L-proline.
Mass Spectrometry-Based Characterization and Quantification
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of N-(1-Deoxy-D-fructosyl)-L-proline, offering high specificity and sensitivity. nih.govresearchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like Amadori compounds, as it minimizes fragmentation during the ionization process. amegroups.org ESI-MS is commonly used in both positive and negative ion modes for the analysis of N-(1-Deoxy-D-fructosyl)-L-proline and related compounds.
In positive ion mode, Amadori compounds typically form protonated molecules [M+H]⁺. amegroups.org Studies have shown that even under soft ESI conditions, some specific in-source fragmentation can occur, particularly in peptides containing proline residues. nih.gov Negative ion ESI-MS has also been employed, with studies using isotopic labeling to propose fragmentation mechanisms for related flavonoid compounds. ed.ac.uk
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural characterization of N-(1-Deoxy-D-fructosyl)-L-proline. It involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a series of product ions. The resulting fragmentation pattern provides detailed structural information.
The MS/MS fragmentation of protonated Amadori compounds has been studied extensively. researchgate.net A characteristic fragmentation pattern for fructosyl-proline in positive ion mode has been identified. researchgate.net The base peaks are often generated by dehydration and the subsequent loss of a carbonyl group from the sugar moiety. researchgate.net For fructosyl-proline hexoside, the MS/MS spectrum is characterized by losses of hexose (B10828440) units from the precursor ion. researchgate.net The fragmentation of proline-containing peptides is also well-studied, with selective cleavage often occurring at the amide bond N-terminal to the proline residue, a phenomenon known as the "proline effect". nih.gov
Table 3: Key MS/MS Fragmentation Data for Fructosyl-Proline and Related Structures
| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Interpretation | Reference |
|---|---|---|---|
| 278.1227 | Not specified in abstract | Identified as fructosyl-proline based on published fragmentation spectrum. | researchgate.net |
| 440 | 260.11, 116.06 | Loss of a hexose moiety and subsequent loss corresponding to proline. | researchgate.net |
| Not specified | y-type ions | Selective cleavage N-terminal to the proline residue ("proline effect"). | nih.gov |
Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS)
Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) stands as a powerful tool in the analysis of N-(1-Deoxy-D-fructosyl)-L-proline. This hybrid mass spectrometry technique marries the selectivity of a quadrupole mass analyzer with the high mass accuracy and resolution of a time-of-flight mass analyzer. In the context of Fru-Pro research, QTOF-MS is instrumental for the accurate mass determination of the molecule and its fragments, facilitating its identification and structural characterization in complex matrices.
The operational parameters of a QTOF-MS can be meticulously tuned for Fru-Pro analysis. For instance, in negative ion mode, key parameters would include a specific capillary voltage (e.g., 4000 V), fragmentor voltage (e.g., 215 V), and skimmer voltage (e.g., 60 V). americanlaboratory.com The nebulizer pressure and drying gas flow and temperature are also critical for optimal ionization and ion transfer. americanlaboratory.com These settings ensure the sensitive detection and accurate mass measurement of Fru-Pro and its related products.
Proton Transfer Reaction Mass Spectrometry (PTR-MS) for Volatile Products
While Fru-Pro itself is not volatile, its degradation during processes like the Maillard reaction can generate a host of volatile organic compounds (VOCs). Proton Transfer Reaction Mass Spectrometry (PTR-MS) is a highly sensitive, real-time technique for monitoring these volatile products. wikipedia.orgrsc.org PTR-MS utilizes the chemical ionization of VOCs via proton transfer from hydronium ions (H₃O⁺). wikipedia.orgnih.gov This "soft" ionization method minimizes fragmentation, simplifying the resulting mass spectra. wikipedia.org
The core of a PTR-MS instrument consists of an ion source, a drift tube where the proton transfer reaction occurs, and a mass analyzer (often a quadrupole or time-of-flight). wikipedia.org The technique's high sensitivity, with detection limits in the parts-per-trillion by volume (pptv) range, and rapid response time make it ideal for online monitoring of VOC evolution from reactions involving Fru-Pro. rsc.org By tracking the formation of specific volatile markers, researchers can gain insights into the reaction kinetics and pathways of Fru-Pro degradation. The protonated molecules detected are heavier by one atomic mass unit (amu) than the original compounds. nih.gov
Isotope Dilution Assays for Absolute Quantification
For the precise and accurate quantification of N-(1-Deoxy-D-fructosyl)-L-proline, stable isotope dilution assays (SIDAs) are the gold standard. This method involves the use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest but has a different mass.
In the case of Amadori products, a ¹³C-labeled analogue of the compound, such as [¹³C₆]-Nε-(1-deoxy-D-fructos-1-yl)-L-lysine for a similar compound, is synthesized and added to the sample in a known amount. fao.orgnih.gov After sample preparation and analysis, typically by Liquid Chromatography-Mass Spectrometry (LC-MS), the ratio of the unlabeled analyte to the labeled internal standard is measured. This ratio allows for the accurate calculation of the absolute concentration of the native analyte, compensating for any losses during sample preparation and ionization suppression or enhancement effects in the mass spectrometer. fao.orgnih.gov This approach has demonstrated high recovery rates and low detection limits for related Amadori products. fao.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural confirmation of N-(1-Deoxy-D-fructosyl)-L-proline. While mass spectrometry provides information on molecular weight and fragmentation, NMR provides detailed insights into the molecular structure, including the connectivity of atoms and their spatial arrangement.
¹H NMR and ¹³C NMR are fundamental one-dimensional experiments that provide information about the hydrogen and carbon environments within the molecule. For more complex structural elucidation, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. These experiments reveal correlations between neighboring protons, between protons and their directly attached carbons, and between protons and carbons separated by multiple bonds, respectively. This wealth of information is crucial for confirming the precise structure of Fru-Pro, including the attachment of the fructose (B13574) moiety to the proline ring. researchgate.netcopernicus.org For instance, the chemical shifts of proline residues in different environments can be clearly distinguished. copernicus.org
Capillary Electrophoresis Coupled with Mass Spectrometry (CE-MS/MS) for Metabolomic Profiling
Capillary electrophoresis (CE) is a high-efficiency separation technique that separates charged molecules based on their electrophoretic mobility in an electric field. nih.gov When coupled with tandem mass spectrometry (MS/MS), CE-MS/MS becomes a powerful platform for the metabolomic profiling of polar and charged compounds like N-(1-Deoxy-D-fructosyl)-L-proline in complex biological samples. springernature.comnih.govresearchgate.net
The separation in CE is based on the charge-to-size ratio of the analytes, offering a separation mechanism that is orthogonal to liquid chromatography. nih.govresearchgate.net This allows for the analysis of a unique chemical space within the metabolome. researchgate.net The high resolving power of CE combined with the sensitivity and specificity of MS/MS detection enables the identification and quantification of Fru-Pro and other related metabolites, even at low concentrations. springernature.comnih.gov This technique is particularly valuable for comprehensive metabolomic studies where a broad range of charged species needs to be analyzed simultaneously. springernature.comresearchgate.net
Comprehensive Sample Preparation and Derivatization Techniques
Effective sample preparation is a critical prerequisite for the successful analysis of N-(1-Deoxy-D-fructosyl)-L-proline. The choice of technique depends on the analytical method to be employed and the nature of the sample matrix. For instance, when analyzing proline in honey, a sample can be dissolved in a borate (B1201080) buffer solution and treated with ultrasound to facilitate extraction. rsc.org
Derivatization is often employed to enhance the analytical properties of the target compound. For compounds lacking a strong chromophore or fluorophore, derivatization can improve detection sensitivity in techniques like HPLC. For proline analysis, derivatizing agents such as 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) can be used to form highly fluorescent products. rsc.org For gas chromatography (GC) analysis, a two-step derivatization process involving methylation followed by acetylation can be used to improve the chromatographic properties of proline without causing racemization. sigmaaldrich.com This process involves replacing the active hydrogens on the amino acid. sigmaaldrich.com Another approach for enantiomeric separation involves derivatization with Nα-(5-fluoro-2,4-dinitrophenyl)-D-leucinamide (D-FDLA) or its L-isomer. americanlaboratory.com
Interactive Data Table: Derivatization Reagents for Proline Analysis
Research Applications and Translational Significance
Utilization as a Model Compound in Glycation Studies
Due to its defined structure and formation pathway, N-(1-Deoxy-D-fructosyl)-L-proline serves as an important model compound in glycation studies. smolecule.com Glycation is a non-enzymatic process that involves the attachment of sugars to proteins and other molecules, which can impact their function and has been implicated in various physiological and pathological processes. smolecule.com Investigating this compound helps researchers to better understand the mechanisms and consequences of glycation. smolecule.com
N-(1-Deoxy-D-fructosyl)-L-proline is classified as an Amadori compound, which is a key intermediate in the Maillard reaction. The formation of this compound begins with the condensation of an aldose sugar with an amine, forming a reversible Schiff base. This is followed by the Amadori rearrangement, an acid or base-catalyzed isomerization, which converts the N-glycoside of the aldose to a 1-amino-1-deoxy-ketose, in this case, N-(1-Deoxy-D-fructosyl)-L-proline. wikipedia.org The formation of this keto-amine structure fixes the amine, making the reaction irreversible. wikipedia.org
The crystal structure of N-(1-deoxy-beta-D-fructopyranos-1-yl)-L-proline has been determined, providing valuable insights into its molecular geometry. nih.gov In its crystalline form, the compound exists as a zwitterion with the fructose (B13574) ring in a chair conformation and the proline moiety in an envelope conformation. nih.gov This detailed structural information is crucial for understanding its reactivity and interactions.
Studies on the degradation of related Amadori compounds, such as N-(1-deoxy-D-fructos-1-yl)glycine, under various conditions of pH and temperature, provide a model for the post-Amadori reactions that N-(1-Deoxy-D-fructosyl)-L-proline would undergo. These studies show that the degradation rate increases with pH and that the reaction yields various products, including the parent amino acid, parent sugars, organic acids, and dicarbonyl compounds. imreblank.chnih.gov For instance, the degradation of N-(1-deoxy-D-fructos-1-yl)glycine is accompanied by the release of glycine (B1666218) and the formation of acetic acid as a major end product. nih.gov The types of sugars reformed can also be influenced by pH, with mannose being favored at a lower pH and glucose at a higher pH. nih.gov
Table 1: Degradation Products of a Model Amadori Compound (N-(1-deoxy-D-fructos-1-yl)glycine) under Different Conditions
| Condition | Key Degradation Products | Observations |
| Increased pH | Increased degradation rate, formation of 1-deoxyosone, glucose, and fructose. imreblank.chnih.gov | The rate of glycine formation also increases with pH. imreblank.ch |
| Lower pH (5.5) | Mannose is the preferably formed parent sugar. nih.gov | - |
| Higher pH (6.8) | Glucose is formed in higher amounts than mannose. nih.gov | - |
| Increased Temperature | Increased degradation rate. nih.gov | Similar effect to decreasing the initial reaction pH on degradation and glycine formation. nih.gov |
This table is based on studies of N-(1-deoxy-D-fructos-1-yl)glycine, a model Amadori compound, to illustrate the general principles of Amadori compound degradation.
The formation of Amadori products like N-(1-Deoxy-D-fructosyl)-L-proline is a critical early step in the formation of advanced glycation end-products (AGEs). AGEs are a heterogeneous group of compounds that have been implicated in the pathogenesis of various diseases, including diabetic complications. nih.gov Consequently, there is significant interest in identifying compounds that can inhibit the formation of AGEs.
Research in this area often involves in vitro studies where the ability of potential inhibitors to prevent the formation of early glycation products is assessed. While specific studies focusing solely on the inhibition of N-(1-Deoxy-D-fructosyl)-L-proline formation are not detailed in the provided results, the general approach involves incubating a reducing sugar and an amino acid in the presence and absence of a potential inhibitor and then quantifying the amount of the resulting Amadori product. Compounds with antioxidant properties, such as polyphenols, are known to inhibit AGE formation by scavenging free radicals and chelating metal ions. nih.gov Other compounds, like pyridoxamine (B1203002) (a form of vitamin B6), have also been shown to be effective AGE inhibitors. nih.gov
Implications in Food Science and Processing
The Maillard reaction, and therefore the formation of N-(1-Deoxy-D-fructosyl)-L-proline, is of fundamental importance in food science. It is responsible for the desirable browning, flavors, and aromas that develop when many foods are cooked. wikipedia.orgbiosyn.com
Amadori compounds, including N-(1-Deoxy-D-fructosyl)-L-proline, are crucial nonvolatile precursors to the formation of a wide array of flavor and aroma compounds in food. biosyn.com While the Amadori compounds themselves are generally flavorless, their subsequent degradation and interaction with other food components during heating lead to the generation of volatile compounds that contribute to the characteristic sensory properties of cooked foods. The specific flavor and aroma profile is dependent on the types of amino acids and sugars involved in the initial reaction. The degradation of Amadori compounds can lead to the formation of various heterocyclic compounds, such as pyrazines, pyrroles, and oxazoles, which are known to contribute to roasty, nutty, and baked flavor notes.
The extent of the Maillard reaction, which can be indicated by the concentration of specific Amadori products like N-(1-Deoxy-D-fructosyl)-L-proline, is an important indicator of food quality. The browning and flavor development associated with this reaction are often desirable, but excessive heat treatment can lead to the formation of undesirable flavors and potentially harmful compounds. Furthermore, the reaction can lead to a decrease in the nutritional value of food by modifying essential amino acids, such as lysine (B10760008), making them biologically unavailable. mdpi.com Therefore, monitoring the levels of Maillard reaction products can be a tool for assessing the quality, safety, and nutritional integrity of processed foods.
Biomarker Discovery in Pathophysiological Conditions
There is growing interest in the potential of N-(1-Deoxy-D-fructosyl)-L-proline and other related Amadori products as biomarkers for various diseases. Their presence and concentration in biological fluids may reflect the extent of glycation in the body, which is known to be elevated in certain pathological states.
N-(1-deoxy-1-fructosyl)amino acids have been identified as potential biomarkers for SARS-CoV-2 infection. frontiersin.org A study found that the levels of four N-(1-deoxy-1-fructosyl)amino acids, including derivatives of leucine, valine, and tyrosine, were higher in the plasma of patients with mild COVID-19 compared to healthy individuals, and these levels increased with the severity of the disease. frontiersin.org Specifically, N-(1-deoxy-1-fructosyl)leucine was found to be elevated in patients with moderate and severe COVID-19 compared to those with mild forms of the disease. frontiersin.org
Table 2: N-(1-deoxy-1-fructosyl)amino acids as Potential Biomarkers in COVID-19
| Biomarker | Observation | Disease Stage |
| N-(1-deoxy-1-fructosyl)amino acids (general) | Higher levels in plasma compared to healthy controls. frontiersin.org | Mild, Moderate, Severe |
| N-(1-deoxy-1-fructosyl)leucine | Higher levels in plasma. frontiersin.org | Moderate and Severe vs. Mild |
| N-(1-deoxy-1-fructosyl)tyrosine | Included in the top list of potential biomarkers for mild disease. frontiersin.org | Mild |
| N-(1-deoxy-1-fructosyl)phenylalanine | Found in the top list of potential biomarkers for distinguishing moderate from severe disease. frontiersin.org | Moderate vs. Severe |
Beyond infectious diseases, Amadori products are being investigated as potential biomarkers in metabolic and neurodegenerative disorders. smolecule.com The accumulation of AGEs, which are formed from Amadori products, is a well-established feature of diabetes and is thought to contribute to its long-term complications. nih.gov Therefore, the measurement of early glycation products like N-(1-Deoxy-D-fructosyl)-L-proline could potentially offer a window into the early stages of disease processes.
Association with Diabetes and Related Complications
N-(1-Deoxy-D-fructosyl)-L-proline is an early-stage advanced glycation end-product (AGE), a class of compounds strongly implicated in the development and progression of diabetes mellitus and its complications. nih.govnih.gov In the hyperglycemic state characteristic of diabetes, there is an accelerated formation of AGEs. nih.govyoutube.com These products result from the non-enzymatic glycation of proteins, lipids, and nucleic acids. nih.gov The initial, reversible Schiff base adduct between a reducing sugar like glucose and an amino group rapidly rearranges to form a more stable, yet still reversible, Amadori product such as N-(1-Deoxy-D-fructosyl)-L-proline. nih.gov
Over time, these Amadori products undergo further irreversible reactions, including dehydration, oxidation, and fragmentation, to form a heterogeneous group of irreversibly cross-linked AGEs. nih.gov These mature AGEs contribute to the pathophysiology of diabetic complications by altering protein structure and function and by interacting with the Receptor for Advanced Glycation End Products (RAGE). nih.gov This interaction triggers a cascade of intracellular signaling pathways, including MAPK/ERK and NF-κB, which promote oxidative stress and inflammation, key drivers of diabetic vasculopathy, nephropathy, retinopathy, and neuropathy. nih.govyoutube.com The accumulation of AGEs is a central mechanism in the progression of both microvascular and macrovascular complications, which are the primary causes of morbidity and mortality in individuals with diabetes. nih.gov Furthermore, elevated circulating levels of the amino acid proline have been observed in individuals with insulin (B600854) resistance and type 2 diabetes, and prolonged exposure to high proline levels has been shown to impair glucose-stimulated insulin secretion from pancreatic β-cells in vitro. nih.gov
Role of Glycation Products in Diabetes
| Product/Factor | Classification | Role in Diabetes Pathophysiology | Associated Complications |
|---|---|---|---|
| N-(1-Deoxy-D-fructosyl)-L-proline | Amadori Product (Early-stage AGE) | Precursor to irreversible AGEs; biomarker for glycemic control. nih.govsmolecule.com | Contributes to the overall AGE pool linked to vascular and tissue damage. nih.govnih.gov |
| Advanced Glycation End-products (AGEs) | Heterogeneous molecules (e.g., CML, Pentosidine) | Induce oxidative stress and inflammation via RAGE signaling. nih.gov | Diabetic nephropathy, retinopathy, neuropathy, cardiovascular disease. nih.govyoutube.com |
| Elevated Proline | Amino Acid | Associated with insulin resistance; may impair β-cell function. nih.gov | Contributes to the underlying metabolic dysfunction in Type 2 Diabetes. nih.gov |
Linkages to Neurodegenerative Disorders (e.g., Alzheimer's Disease)
The involvement of proline and its derivatives extends to the realm of neurodegenerative disorders. N-(1-Deoxy-D-fructosyl)-L-proline has been identified as a potential biomarker in neurodegenerative diseases. smolecule.com While direct research on this specific compound's role is emerging, the connection between its constituent parts and neurodegeneration is more established. For instance, proline metabolism is crucial for brain function, and alterations have been linked to neurological conditions.
In the context of Alzheimer's disease (AD), a primary focus has been on the abnormal aggregation of proteins like beta-amyloid and tau. google.comyoutube.com The tau protein, which normally stabilizes microtubules within neurons, can detach and form neurofibrillary tangles, a hallmark of AD and other "tauopathies". youtube.com Notably, specific mutations involving proline in the tau protein sequence are linked to early-onset forms of the disease, suggesting that proline's structural role is critical for normal protein function and that its alteration can accelerate pathological aggregation. youtube.com Furthermore, pharmaceutical explorations have investigated proline derivatives, such as cis-4-hydroxy-L-proline, for their potential to prevent or treat the symptoms of dementia and Alzheimer's disease, indicating that modulating proline-related pathways is a viable therapeutic strategy. google.com
Detection in Biological Fluids and Tissues for Diagnostic Potential
Given its association with metabolic and neurodegenerative diseases, N-(1-Deoxy-D-fructosyl)-L-proline is a candidate for biomarker discovery. smolecule.com The ability to accurately measure its levels in accessible biological samples like blood or urine could provide valuable diagnostic or prognostic information. The detection of Amadori products, such as the well-established diabetes marker glycated hemoglobin (HbA1c), serves as a reliable indicator of long-term glycemic control. nih.govyoutube.com Similarly, quantifying N-(1-Deoxy-D-fructosyl)-L-proline and other specific AGEs could offer a more nuanced view of metabolic stress and the progression of related complications. Its identification in various biological contexts underscores its potential utility in clinical diagnostics for monitoring disease activity and therapeutic response. smolecule.com
Therapeutic and Nutraceutical Explorations
The pathological roles of N-(1-Deoxy-D-fructosyl)-L-proline and the broader class of AGEs make them prime targets for therapeutic and nutraceutical development. Research is focused on preventing their formation, breaking their pathological cross-links, and mitigating their downstream effects.
Development of Interventions Targeting AGE-Related Pathologies
Strategies to combat AGE-related damage are multifaceted. One major approach is the development of inhibitors of AGE formation. These interventions aim to trap the reactive dicarbonyl compounds, such as glyoxal (B1671930) and methylglyoxal, that are precursors to irreversible AGEs. nih.gov By scavenging these intermediates, the progression from early Amadori products to pathogenic, cross-linked structures can be halted.
Another key therapeutic strategy involves "AGE crosslink breakers." These agents are designed to cleave the covalent bonds that form between AGEs and proteins, thereby reversing the structural damage to tissues like blood vessel walls and improving their elasticity and function. nih.gov Additionally, blocking the AGE-RAGE signaling pathway is a promising avenue to reduce the inflammatory and oxidative stress responses that drive disease progression. nih.govnih.gov The detoxification pathways that naturally exist in the body to reverse glycation, such as the glyoxalase system and the DJ-1/Park7 family of Maillard deglycases, also present potential targets for therapeutic enhancement. nih.gov
Therapeutic Strategies Against AGEs
| Strategy | Mechanism of Action | Therapeutic Goal |
|---|---|---|
| Inhibitors of AGE Formation | Scavenge reactive dicarbonyl precursors (e.g., glyoxal, methylglyoxal). nih.gov | Prevent the formation of irreversible, cross-linked AGEs from Amadori products. nih.gov |
| AGE Crosslink Breakers | Cleave existing covalent bonds formed by AGEs on proteins. nih.gov | Restore protein structure and function, improve tissue elasticity. nih.gov |
| RAGE Signaling Blockers | Inhibit the interaction between AGEs and their cellular receptor (RAGE). nih.govnih.gov | Reduce downstream inflammation and oxidative stress. nih.gov |
| Enhancement of Detoxification | Boost natural enzymatic systems (e.g., glyoxalase, DJ-1) that reverse glycation. nih.gov | Increase the body's capacity to manage and eliminate glycating agents. nih.gov |
Potential for Modulating Glucose Metabolism in Health and Disease
N-(1-Deoxy-D-fructosyl)-L-proline and similar compounds may play a direct role in modulating glucose metabolism. Research indicates that it can influence metabolic pathways involving both sugars and amino acids. smolecule.com This includes potentially affecting insulin sensitivity and interacting with enzymes involved in carbohydrate metabolism. smolecule.com Studies into its binding affinity with insulin receptors suggest a possible role in insulin signaling pathways. smolecule.com This potential for modulation makes it a subject of interest for both pharmaceutical and nutraceutical applications, with the possibility of developing dietary supplements or drugs aimed at improving glucose metabolism and managing metabolic disorders like diabetes. smolecule.com
Exploratory Research in Cancer Metastasis and Apoptosis Modulation
While direct research linking N-(1-Deoxy-D-fructosyl)-L-proline to cancer is limited, the metabolism of its proline component is an active area of investigation in oncology. Proline metabolism, particularly the interplay between proline synthesis and degradation, is crucial for tumor growth and metastatic progression. nih.gov The enzyme proline oxidase (POX), which catabolizes proline, has been identified as a mitochondrial tumor suppressor. nih.gov Overexpression of POX can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth by generating reactive oxygen species and modulating signaling pathways like HIF-1. nih.gov Conversely, enzymes involved in proline synthesis, such as Pyrroline-5-carboxylate reductase 1 (PYCR1), are often overexpressed in various cancers and are associated with poor prognosis. nih.gov Increased proline biosynthesis supports the high demand for protein synthesis in rapidly proliferating cancer cells and contributes to collagen production, which can influence the tumor microenvironment and metastatic potential. nih.gov This established link between proline metabolism and cancer cell survival, proliferation, and apoptosis suggests that compounds like N-(1-Deoxy-D-fructosyl)-L-proline could be relevant subjects for future exploratory research in oncology.
Future Research Directions and Contemporary Challenges
Elucidation of Comprehensive in Vivo Metabolic Networks
Recent studies have highlighted the intricate relationship between fructose (B13574) intake and the dysbiosis of amino acid metabolism, particularly involving arginine and proline. nih.gov Research in rats has shown that fructose can alter the gut microbiota and impact the arginine and proline metabolic pathway. nih.gov This suggests that the metabolic network of fructose-proline may be intertwined with broader amino acid and gut microbiome interactions, a complex system that warrants further investigation.
Advanced Mechanistic Characterization of Bioactivity and Molecular Targets
Preliminary studies have suggested various biological activities for N-(1-Deoxy-D-fructosyl)-L-proline, including potential roles in modulating carbohydrate metabolism and influencing insulin (B600854) sensitivity. smolecule.com However, the precise molecular mechanisms underlying these activities are yet to be fully elucidated. Future research should focus on identifying the specific molecular targets of this compound. For instance, investigations into its binding affinity with insulin receptors and its interactions with enzymes involved in carbohydrate metabolism could provide crucial insights. smolecule.com
Furthermore, some sources suggest that this compound may have applications in inhibiting cancer metastasis and inducing apoptosis. scbt.comscbt.com These claims require rigorous scientific validation to understand the underlying mechanisms and potential therapeutic applications. The unique structure of this compound, featuring a proline moiety attached to a deoxy-fructose sugar, likely contributes to its specific biological activities. smolecule.com A deeper understanding of this structure-activity relationship is essential.
Validation of Biomarker Utility in Human Clinical Cohorts
N-(1-Deoxy-D-fructosyl)-L-proline has been proposed as a potential biomarker for certain diseases, including diabetes. smolecule.com The rationale is that its formation is linked to glycation processes, which are implicated in the pathology of such conditions. smolecule.com However, its utility as a reliable biomarker in human clinical settings needs to be validated through large-scale cohort studies.
These studies should aim to establish a clear correlation between the levels of N-(1-Deoxy-D-fructosyl)-L-proline in accessible biological samples (e.g., blood, urine) and the presence, progression, or severity of specific diseases. It is also important to differentiate its role from that of other Amadori compounds, such as fructosylglutamate, which can be more abundant in certain foods. lookchem.cn Clinical trials investigating the effects of fructose loading in humans could provide valuable data on the metabolic products of fructose and their potential as biomarkers. clinicaltrials.gov
Development of Targeted Therapeutic and Preventive Strategies
The potential bioactivities of N-(1-Deoxy-D-fructosyl)-L-proline open up possibilities for the development of targeted therapeutic and preventive strategies. If its role in modulating metabolic pathways is confirmed, it could be explored for its potential in managing metabolic disorders. smolecule.com For instance, if this compound is found to have beneficial effects on glucose metabolism, it could be investigated as a nutraceutical or a lead compound for drug development. smolecule.com
Conversely, if high levels of this compound are found to be associated with adverse health effects, strategies to mitigate its formation in foods or to counteract its biological actions could be developed. This could involve modifications in food processing techniques or the development of inhibitors that target its specific metabolic pathways. Research into proline transporter inhibitors for other applications has already demonstrated the feasibility of targeting amino acid uptake as a therapeutic strategy. nih.gov
Application of Multi-Omics and Systems Biology Approaches
To gain a holistic understanding of the biological role of N-(1-Deoxy-D-fructosyl)-L-proline, future research should leverage the power of multi-omics and systems biology. These approaches can provide a comprehensive view of the molecular changes induced by this compound across different biological levels.
Metabolomics: Can be used to identify the full spectrum of metabolites derived from this compound in vivo and to understand its impact on broader metabolic pathways. nih.gov
Proteomics: Can help in identifying the protein targets of this compound and understanding how it modulates cellular signaling and function.
Genomics and Transcriptomics: Can reveal how this compound influences gene expression and whether it has any epigenetic effects.
By integrating data from these different "omics" fields, researchers can construct detailed models of the metabolic and signaling networks influenced by N-(1-Deoxy-D-fructosyl)-L-proline. This systems-level understanding will be crucial for predicting its physiological effects and for developing effective interventions. Recent studies have already begun to use multi-omics approaches to investigate the effects of fructose on amino acid metabolism, providing a template for future research on this compound. nih.gov
Q & A
Q. What are the established synthesis routes for N-(1-Deoxy-D-fructosyl)-L-proline, and how do reaction conditions influence product yield?
Methodological Answer: N-(1-Deoxy-D-fructosyl)-L-proline is synthesized primarily via the Maillard reaction, where L-proline reacts with reducing sugars (e.g., glucose) under controlled conditions. Key parameters include:
- pH : Optimized between 5.0–9.0 to balance reaction rate and product stability (e.g., phosphate buffer at pH 7.0 minimizes side reactions) .
- Temperature : Elevated temperatures (e.g., 90°C) accelerate condensation but may promote degradation; kinetic monitoring is advised .
- Purification : Use reversed-phase HPLC or ion-exchange chromatography to isolate the Amadori product from unreacted precursors and byproducts .
Q. Which analytical techniques are most effective for characterizing the structural integrity of N-(1-Deoxy-D-fructosyl)-L-proline?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1D/2D NMR (e.g., H, C, HSQC) resolves ring conformation and glycosidic linkage. Line shape analysis of temperature-dependent NMR spectra quantifies ring inversion dynamics (e.g., 2C5 ↔ 5C2 interconversion) .
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (e.g., m/z 293.12 for [M+H]) and fragmentation patterns .
- X-ray Crystallography : Determines absolute configuration and hydrogen-bonding networks in crystalline forms .
Q. How can researchers optimize purification protocols for N-(1-Deoxy-D-fructosyl)-L-proline to minimize degradation during isolation?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMSO) or aqueous buffers to stabilize the compound. Avoid prolonged exposure to acidic/basic conditions .
- Temperature Control : Maintain isolation steps at ≤4°C to suppress thermal degradation.
- Lyophilization : Freeze-drying preserves structural integrity better than rotary evaporation .
Advanced Research Questions
Q. How does the puckering conformation of the fructosyl ring influence the compound’s reactivity in non-enzymatic glycation pathways?
Methodological Answer: The Cremer-Pople puckering coordinates (amplitude , phase angle ) quantify ring distortion. For example:
- A higher (greater puckering) increases steric hindrance, slowing nucleophilic attacks on the anomeric carbon.
- Pseudorotation (phase angle variation) alters accessibility of hydroxyl groups for cross-linking reactions. Computational studies (DFT) paired with crystallographic data validate these correlations .
Q. What computational models predict the dynamic ring inversion behavior observed in N-(1-Deoxy-D-fructosyl)-L-proline, and how do they align with experimental NMR data?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ring puckering transitions using force fields (e.g., AMBER) parameterized for carbohydrates. Compare free-energy profiles with experimental activation energies .
- Line Shape Analysis : Fit variable-temperature NMR spectra (e.g., 25–80°C) to extract kinetic parameters (e.g., ) . Discrepancies between computed and observed rates may indicate solvation effects or force-field limitations.
Q. What are the key differences in kinetic stability between N-(1-Deoxy-D-fructosyl)-L-proline and its ketose precursors under physiological conditions?
Methodological Answer:
- Half-life Studies : Monitor degradation via LC-MS at 37°C and pH 7.4. Amadori products exhibit longer half-lives (e.g., ~48 hours) compared to Schiff base intermediates (~2 hours) due to resonance stabilization .
- Activation Energy : Differential scanning calorimetry (DSC) or Arrhenius plots quantify thermal stability. For example, for fructosyl-proline vs. for fructose-proline Schiff bases .
Key Research Findings
- Structural Dynamics : The fructosyl ring undergoes rapid pseudorotation, influencing its role in glycation pathways .
- Synthetic Yield : Optimal Maillard reaction conditions (pH 7.0, 90°C, 4 hours) achieve ~65% yield .
- Analytical Challenges : MS/MS fragmentation patterns distinguish isomeric Amadori products (e.g., fructosyl-proline vs. tagatosyl-proline) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
